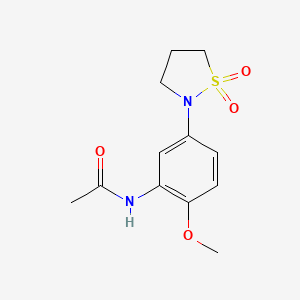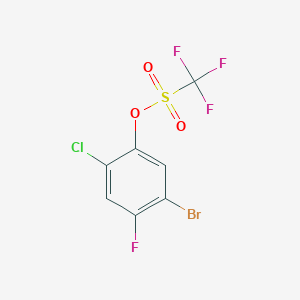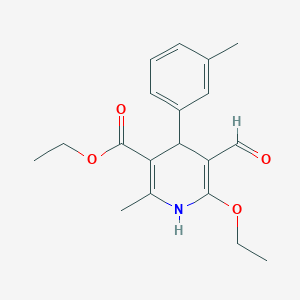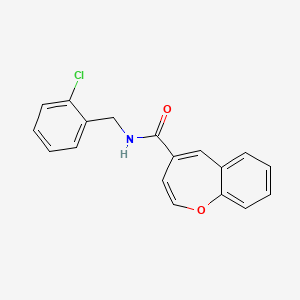
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H16N2O4S and its molecular weight is 284.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Activities
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide and its derivatives have been extensively studied for their antimicrobial and antibacterial activities. These compounds exhibit significant inhibitory effects against various clinically important human pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, among others. The presence of the 1,1-dioxidoisothiazolidinyl moiety contributes to their potent action against these bacteria, indicating their potential application in treating bacterial infections resistant to conventional antibiotics (Zurenko et al., 1996).
Antioxidant Properties
Compounds containing the this compound structure have been shown to possess antioxidant activities. These activities are crucial in mitigating oxidative stress, which is linked to various chronic diseases including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant properties of these compounds were assessed using different radical scavenging methods, demonstrating their potential as therapeutic agents in oxidative stress-related conditions (Kadhum et al., 2011).
Synthesis of Novel Derivatives for Therapeutic Applications
The synthesis of novel derivatives incorporating the this compound scaffold has led to the discovery of compounds with enhanced anti-inflammatory, analgesic, and COX-2 inhibitory activities. These derivatives have shown significant potential in the development of new therapeutic agents for the treatment of inflammation and pain, with some compounds demonstrating high inhibitory activity and selectivity towards COX-2, indicating their potential as safer alternatives to non-selective NSAIDs (Abu‐Hashem et al., 2020).
Development of Beta-lactam Antibiotics
Research into the synthesis of beta-lactam antibiotics has utilized intermediates related to this compound. These efforts have aimed at developing new antibiotics to address the growing problem of antibiotic resistance. The synthesis of key intermediates for beta-lactam antibiotics highlights the potential application of these compounds in the pharmaceutical industry, contributing to the development of new drugs to combat resistant bacterial infections (Cainelli et al., 1998).
- In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents (Zurenko et al., 1996)
- The Antioxidant Activity of New Coumarin Derivatives (Kadhum et al., 2011)
- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents (Abu‐Hashem et al., 2020)
- A practical synthesis of a key intermediate for the production of β-lactam antibiotics (Cainelli et al., 1998)
Mecanismo De Acción
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .
Mode of Action
This inhibition could prevent the phosphorylation of downstream targets, disrupting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . By preventing the activation of CDK2, the compound can halt the transition from G1 to S phase, effectively stopping cell division . This can have downstream effects on tissue growth and development .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the bioavailability of the compound .
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2, which leads to a halt in cell division . On a cellular level, this could result in a decrease in tissue growth and potentially the shrinkage of tumors in cancerous cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature could denature the compound, reducing its effectiveness . Additionally, the presence of other molecules could compete with the compound for binding sites, potentially reducing its efficacy .
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9(15)13-11-8-10(4-5-12(11)18-2)14-6-3-7-19(14,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXCUAYVYSULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2526269.png)

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)
![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)
![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)

![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)


![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)


